Physicochemical properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Physicochemical properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine, a substituted nitrogen heterocycle with potential applications in synthetic chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document emphasizes predictive methodologies and outlines robust experimental protocols for its complete characterization. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds. We will delve into its structural attributes, predicted properties, detailed workflows for empirical determination, and critical safety considerations, thereby providing a holistic scientific framework for its investigation.
Introduction and Molecular Structure
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine is a complex heterocyclic molecule built upon a 1,2,3,6-tetrahydropyridine core. This core structure is a common motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1][2] The molecule is further functionalized with three unsaturated aliphatic groups: two allyl groups at the 2 and 6 positions and a vinyl group at the 4 position. These olefinic moieties introduce multiple sites for potential polymerization, derivatization, and other chemical transformations, making the compound a versatile building block.
The fundamental molecular characteristics are derived from its composition:
The unique arrangement of a tertiary amine within a partially unsaturated ring, combined with the reactive allyl and vinyl side chains, suggests a rich and complex chemical profile that warrants detailed investigation.
Caption: Chemical structure of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine.
Predicted Physicochemical Properties
In the absence of empirical data, we can forecast the properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine based on its structure and by analogy to related compounds. For more precise estimations, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are invaluable.[4][5][6] These models use molecular descriptors to predict properties and are particularly useful for novel structures.[7][8][9]
| Property | Predicted Value / Characteristic | Rationale |
| Physical State | Colorless to pale yellow liquid | The molecular weight is not excessively high, and the presence of flexible allyl chains and lack of significant hydrogen bonding donors may prevent crystallization at room temperature. Similar tetrahydropyridines are liquids.[1] |
| Boiling Point | >200 °C (at atm. pressure, likely with decomposition) | The molecular weight of 189.30 g/mol suggests a relatively high boiling point. However, the multiple reactive olefinic groups make it susceptible to polymerization or decomposition at elevated temperatures.[1] Distillation under reduced pressure is advised. |
| Melting Point | Not Applicable (if liquid at STP) | If the compound were to be a solid, a low melting point would be expected. |
| Solubility | Water: Sparingly soluble. Aqueous Acid (e.g., 5% HCl): Soluble.[10] Organic Solvents (e.g., Ether, CHCl₃, Ethyl Acetate): Highly soluble. | The tertiary amine provides a basic site that can be protonated, forming a water-soluble salt.[11] The significant hydrocarbon character (13 carbons) limits solubility in neutral water but promotes solubility in nonpolar organic solvents. |
| pKa (Conjugate Acid) | ~9-10 | The pKa of the conjugate acid of a tertiary amine in a six-membered ring is typically in this range, indicating moderate basicity. |
Experimental Characterization: A Validated Workflow
The following section details the necessary experimental protocols to empirically determine the physicochemical properties of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine. Adherence to these methods ensures data integrity and reproducibility.
Caption: A validated workflow for the comprehensive characterization of a novel compound.
Boiling Point Determination
Given the potential for thermal decomposition, determining the boiling point should be performed under reduced pressure.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Sample Preparation: Place a small volume (1-2 mL) of the purified liquid into the distillation flask along with a magnetic stir bar.
-
Vacuum Application: Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Heating: Gently heat the flask in an oil bath while stirring.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This is the boiling point at the recorded pressure.
-
Correction: Use a nomograph to correct the observed boiling point to the value at standard pressure (760 mmHg), if necessary, though reporting the boiling point at a specific pressure is often more accurate for thermally sensitive compounds.
Solubility Profiling
A systematic approach is required to determine the compound's solubility.[12]
Protocol:
-
Preparation: In separate, labeled test tubes, add ~20 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether, Ethanol, Chloroform).
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Visually inspect for homogeneity. A compound is considered soluble if no separate phase or solid particles are visible.[10]
-
Litmus Test: For the aqueous solution, test with red and blue litmus paper to confirm the basic nature of the compound.[13]
Spectroscopic Analysis
Spectroscopic methods are essential for unambiguous structural confirmation.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.[14][15][16]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
Vinyl Group (1H, CH=CH₂): ~5.5-6.5 ppm (multiplet).
-
Vinyl Group (2H, CH=CH₂): ~4.8-5.5 ppm (multiplets).
-
Allyl Group (2H, CH=CH₂): ~5.5-6.0 ppm (multiplets).
-
Allyl Group (4H, CH=CH₂): ~5.0-5.4 ppm (multiplets).
-
Ring Olefinic Proton (1H): ~5.0-5.5 ppm.
-
Allyl CH₂ and Ring Protons: A complex series of multiplets between ~1.5-4.0 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Olefinic Carbons (C=C): Multiple signals in the ~110-145 ppm range.
-
Aliphatic Carbons (Ring and Allyl CH/CH₂): Signals in the ~20-60 ppm range.
-
-
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups by their characteristic vibrations.[17]
-
Sample Preparation: A thin film of the neat liquid is placed between two NaCl or KBr plates.
-
Expected Absorption Bands (cm⁻¹):
3.3.3. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation patterns useful for structural elucidation.[20][21][22]
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is preferred as it is a softer ionization technique less likely to cause extensive fragmentation.
-
Expected Results:
-
Molecular Ion (M⁺ or [M+H]⁺): A prominent peak at m/z = 189 (for EI) or 190 (for ESI).
-
Key Fragments: Loss of allyl (C₃H₅, Δm=41) or vinyl (C₂H₃, Δm=27) groups would be expected, leading to significant fragments.
-
3.3.4. UV-Visible Spectroscopy UV-Vis spectroscopy can identify chromophores within the molecule.
-
Sample Preparation: A dilute solution in a UV-transparent solvent like ethanol or hexane.
-
Expected Absorption Maxima (λₘₐₓ):
-
The isolated double bonds are expected to show π → π* transitions in the far UV region (<220 nm). The pyridine chromophore itself typically shows absorptions around 250-270 nm, but in the tetrahydropyridine, this aromaticity is lost.[23][24][25] Weak n → π* transitions associated with the nitrogen lone pair might be observed.
-
Synthesis, Reactivity, and Safety
Synthesis Insights
The synthesis of highly substituted tetrahydropyridines can be achieved through various methods, including multi-component reactions or cyclization cascades.[1][26] A plausible route could involve the construction of a substituted piperidinone followed by reduction and functionalization, or via an aza-Diels-Alder reaction.
Chemical Reactivity
The molecule possesses several reactive centers:
-
Tertiary Amine: The nitrogen atom is basic and nucleophilic. It will readily react with acids to form ammonium salts.
-
Olefinic Groups: The vinyl and allyl groups are susceptible to a wide range of reactions, including electrophilic addition (e.g., halogenation, hydrohalogenation), oxidation, reduction (hydrogenation), and radical or metal-catalyzed polymerization.
Safety and Handling
While no specific toxicity data exists for this compound, a conservative approach based on its structural components is mandatory.
-
Toxicity: Pyridine and its derivatives can exhibit toxicity, with potential effects on the liver and nervous system.[27][28] Substituted tetrahydropyridines can also possess neurotoxic properties.[1] Exploratory toxicology studies would be necessary to determine the specific profile of this compound.[29][30]
-
Flammability: The compound is a hydrocarbon-rich liquid and should be considered flammable. Keep away from ignition sources.
-
Reactivity Hazards: The unsaturated groups may polymerize, potentially exothermically, especially in the presence of initiators or upon heating. Store in a cool, dark place, potentially with an inhibitor.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn.
-
Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
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